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Compound of Interest

Compound Name: Amlodipine mesylate

Cat. No.: B1667249 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in

vitro dissolution testing of amlodipine tablets. The information compiled is essential for quality

control, formulation development, and bioequivalence studies.

Amlodipine is classified as a Biopharmaceutics Classification System (BCS) Class 1 drug,

indicating high solubility and high permeability.[1][2] This classification allows for the use of in

vitro dissolution studies to potentially waive in vivo bioequivalence studies, a process known as

a biowaiver.[3] Therefore, robust and well-characterized dissolution methods are critical.

I. Overview of Dissolution Methods
Several methods are employed for the dissolution testing of amlodipine tablets, ranging from

official pharmacopeial methods to those used in comparative biowaiver studies. The choice of

method depends on the purpose of the test, whether it is for routine quality control or for

demonstrating bioequivalence between different formulations.

Compendial Method (USP)
The United States Pharmacopeia (USP) provides a standardized method for the dissolution

testing of amlodipine besylate tablets.[4] This method is typically used for quality control

purposes to ensure lot-to-lot consistency.
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Biowaiver Studies
For generic drug approval, regulatory agencies like the FDA and WHO recommend biowaiver

studies for BCS Class 1 drugs.[2] These studies involve dissolution profile comparisons in

multiple media with varying pH levels to simulate the gastrointestinal tract.

Biorelevant Dissolution Media
To better predict the in vivo performance of amlodipine tablets, biorelevant dissolution media

that mimic the composition of human gastric and intestinal fluids (in both fasted and fed states)

can be utilized.[5]

II. Data Presentation: Comparative Dissolution Data
The following tables summarize quantitative data from various studies on the dissolution of

amlodipine tablets under different conditions.

Table 1: Dissolution of Amlodipine Tablets in pH 1.2 Media

Formulation Time (min)
% Dissolved (Mean
± SD)

Reference

Reference 15 101.6% [6]

Generic A 15 98.5% [6]

Generic B 15 89.9% [6]

Innovator 15 94.2% [2]

Table 2: Dissolution of Amlodipine Tablets in pH 4.5 Media
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Formulation Time (min)
% Dissolved (Mean
± SD)

Reference

Reference 30 < 85% [6]

Generic A 30 < 85% [6]

Generic B 30 < 85% [6]

Innovator 15 92.0% [2]

Table 3: Dissolution of Amlodipine Tablets in pH 6.8 Media

Formulation Time (min)
% Dissolved (Mean
± SD)

Reference

Reference 30 < 85% [6]

Generic A 30 < 85% [6]

Generic B 30 < 85% [6]

Innovator 30 94.9% ± 3.49 [2]

Generic AM-1 30 93.4% ± 3.12 [2]

Generic AM-2 30 94.5% ± 2.62 [2]

Generic AM-3 30 92.4% ± 3.16 [2]

Generic AM-4 30 91.1% ± 3.32 [2]

III. Experimental Protocols
Protocol 1: USP Dissolution Test for Amlodipine
Besylate Tablets
This protocol is based on the USP monograph for amlodipine besylate tablets.[4]

1. Materials and Equipment:

USP Apparatus 2 (Paddle)
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Dissolution Vessels

Water bath maintained at 37 ± 0.5 °C

Amlodipine Besylate Tablets

0.01 N Hydrochloric Acid (HCl)

UV-Vis Spectrophotometer or HPLC system

Syringes and filters (0.45 µm)

2. Dissolution Parameters:

Apparatus: USP Apparatus 2 (Paddle)

Dissolution Medium: 500 mL of 0.01 N HCl[4]

Rotation Speed: 75 rpm[4]

Temperature: 37 ± 0.5 °C

Sampling Time: 30 minutes[4]

3. Procedure:

Prepare the dissolution medium (0.01 N HCl) and place 500 mL into each dissolution vessel.

Equilibrate the medium to 37 ± 0.5 °C.

Place one amlodipine tablet in each vessel.

Start the apparatus and operate at 75 rpm.

At 30 minutes, withdraw a sample from each vessel.

Filter the samples through a 0.45 µm filter.
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Analyze the concentration of amlodipine in the filtered samples using a validated analytical

method (e.g., UV-Vis spectrophotometry at ~239 nm or HPLC).

Calculate the percentage of the labeled amount of amlodipine dissolved.

4. Acceptance Criteria:

Not less than 75% of the labeled amount of amlodipine is dissolved in 30 minutes.[6]

Protocol 2: Dissolution Profile for Biowaiver Studies
This protocol is designed for comparing the dissolution profiles of different amlodipine tablet

formulations as recommended by regulatory bodies for biowaiver studies.[2]

1. Materials and Equipment:

Same as Protocol 1, with the addition of reagents for preparing pH 4.5 acetate buffer and pH

6.8 phosphate buffer.

2. Dissolution Parameters:

Apparatus: USP Apparatus 2 (Paddle)

Dissolution Media:

900 mL of 0.1 N HCl (pH 1.2)[6]

900 mL of pH 4.5 acetate buffer[6]

900 mL of pH 6.8 phosphate buffer[6]

Rotation Speed: 75 rpm or 100 rpm[1][6]

Temperature: 37 ± 0.5 °C

Sampling Times: 5, 10, 15, 20, 30, 45, and 60 minutes[6]

3. Procedure:
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Perform the dissolution test separately for each of the three dissolution media.

Follow steps 1-4 from Protocol 1, using 900 mL of the respective medium and the specified

rotation speed.

At each sampling time point, withdraw a sample from each vessel and replace it with an

equal volume of fresh, pre-warmed medium.[2]

Filter the samples through a 0.45 µm filter.

Analyze the amlodipine concentration in each sample.

Calculate the cumulative percentage of drug dissolved at each time point.

4. Data Analysis:

Plot the mean percentage of drug dissolved against time for each formulation in each

medium.

Compare the dissolution profiles using a similarity factor (f2). An f2 value between 50 and

100 indicates similarity between the test and reference profiles.

IV. Visualizations
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Caption: Experimental workflow for a typical in vitro dissolution test.
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Caption: Logical relationship between different dissolution testing approaches.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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